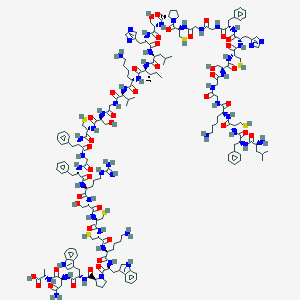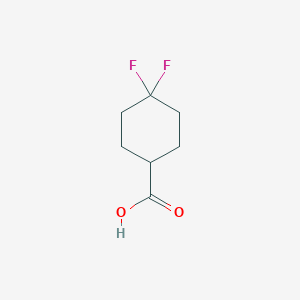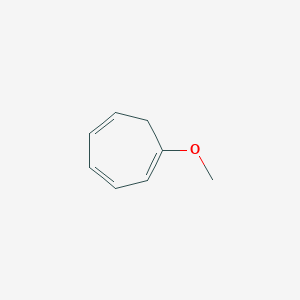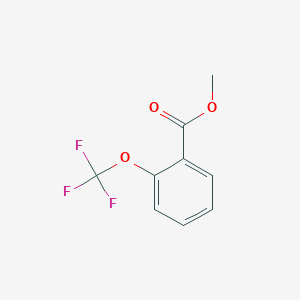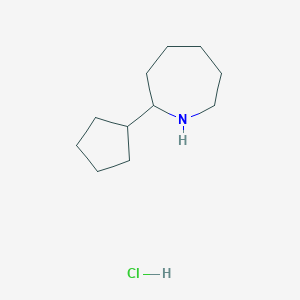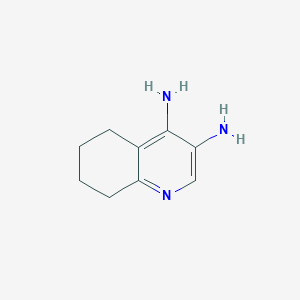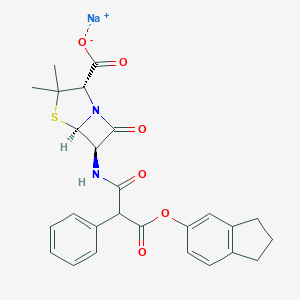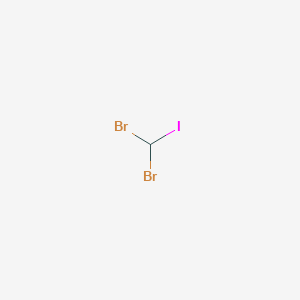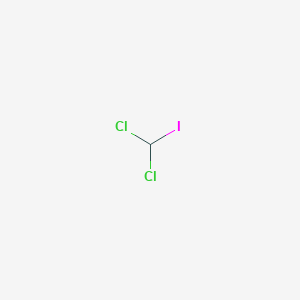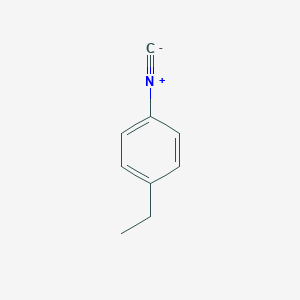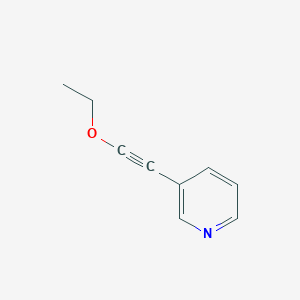
3-(Ethoxyethynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxyethynyl)pyridine (EEP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EEP is a pyridine derivative with an ethoxyethynyl group attached to the nitrogen atom. This compound has been synthesized through various methods and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxyethynyl)pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, 3-(Ethoxyethynyl)pyridine has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 3-(Ethoxyethynyl)pyridine has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins and is a target for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
3-(Ethoxyethynyl)pyridine has been shown to have various biochemical and physiological effects. In cancer cells, 3-(Ethoxyethynyl)pyridine has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. 3-(Ethoxyethynyl)pyridine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 3-(Ethoxyethynyl)pyridine has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Ethoxyethynyl)pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 3-(Ethoxyethynyl)pyridine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(Ethoxyethynyl)pyridine in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 3-(Ethoxyethynyl)pyridine. One area of research is the development of 3-(Ethoxyethynyl)pyridine-based materials for electronic and optoelectronic applications. Another area of research is the development of 3-(Ethoxyethynyl)pyridine-based anticancer agents with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Ethoxyethynyl)pyridine and its potential applications in various fields of research.
Métodos De Síntesis
3-(Ethoxyethynyl)pyridine can be synthesized through various methods, including the Sonogashira coupling reaction, which involves the reaction between 3-bromo pyridine and ethoxyacetylene in the presence of a palladium catalyst. Another method involves the reaction between 3-chloro pyridine and ethoxyacetylene in the presence of a base. Both methods have been reported to yield high purity 3-(Ethoxyethynyl)pyridine.
Aplicaciones Científicas De Investigación
3-(Ethoxyethynyl)pyridine has been extensively studied for its potential applications in various fields of research. In the field of material science, 3-(Ethoxyethynyl)pyridine has been used as a building block for the synthesis of conjugated polymers, which have shown promising results in electronic and optoelectronic applications. In the field of medicinal chemistry, 3-(Ethoxyethynyl)pyridine has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 3-(Ethoxyethynyl)pyridine has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
143278-15-3 |
|---|---|
Nombre del producto |
3-(Ethoxyethynyl)pyridine |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-7-5-9-4-3-6-10-8-9/h3-4,6,8H,2H2,1H3 |
Clave InChI |
QPKVKKUAPPKUDR-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CN=CC=C1 |
SMILES canónico |
CCOC#CC1=CN=CC=C1 |
Sinónimos |
Pyridine, 3-(ethoxyethynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



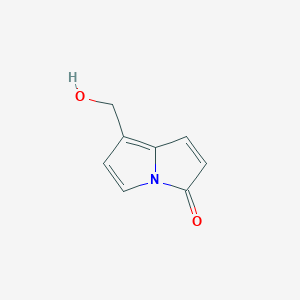
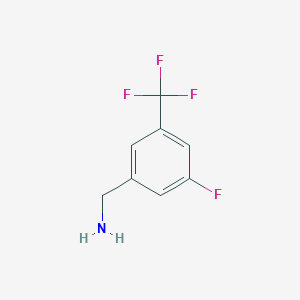

![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)
